Cas no 1869540-09-9 (2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide)
![2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide structure](https://ja.kuujia.com/scimg/cas/1869540-09-9x500.png)
2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide 化学的及び物理的性質
名前と識別子
-
- 1869540-09-9
- EN300-10134295
- 2-(4-bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
- Z1135021353
- 2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
-
- インチ: 1S/C11H11BrN2O/c1-2-7-14-10(11(13)15)8-3-5-9(12)6-4-8/h1,3-6,10,14H,7H2,(H2,13,15)
- InChIKey: ZLYZAUVEWGCMKS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C(C(N)=O)NCC#C
計算された属性
- せいみつぶんしりょう: 266.00548g/mol
- どういたいしつりょう: 266.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.1Ų
2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10134295-0.05g |
2-(4-bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1869540-09-9 | 90% | 0.05g |
$212.0 | 2023-10-28 |
2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamideに関する追加情報
Introduction to 2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide (CAS No. 1869540-09-9)
2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 1869540-09-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a brominated phenyl ring and an amino group linked to an acetylamide moiety. The presence of a propargyl group further enhances its chemical versatility, making it a promising candidate for further exploration in drug discovery and development.
The structural motif of 2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide incorporates several key functional groups that are widely recognized for their biological activity. The 4-bromophenyl ring, for instance, is a common scaffold in many pharmacologically active compounds, often serving as a key interaction point with biological targets such as enzymes and receptors. The bromine atom, in particular, can modulate the electronic properties of the aromatic ring, influencing its binding affinity and selectivity.
Additionally, the propargyl group (prop-2-yn-1-yl) introduces a reactive triple bond that can participate in various chemical transformations, including cycloaddition reactions and coupling processes. This feature makes the compound a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecular architectures. The acetamide moiety further contributes to the compound's solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been growing interest in developing novel molecules with potential therapeutic applications. The combination of the bromophenyl, propargyl amino, and acetamide functionalities in 2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide positions it as a versatile building block for the synthesis of small-molecule inhibitors and modulators. Specifically, this compound has been explored in the context of targeting protein-protein interactions (PPIs), which are integral to numerous cellular processes and are often implicated in diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are central to many biological pathways, and their dysfunction is frequently associated with pathological conditions. By designing molecules that can selectively interact with specific enzymes, researchers aim to develop treatments that can restore normal cellular function. The structural features of 2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide, particularly the aromatic ring system and the amino-acetylamide linkage, make it an attractive candidate for enzyme inhibition studies.
Recent studies have highlighted the importance of computational modeling in predicting the binding affinity and selectivity of small molecules. Molecular docking simulations have been employed to evaluate how 2-(4-Bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide interacts with various biological targets. These simulations have revealed that the compound can form stable hydrogen bonds and hydrophobic interactions with key residues on the target proteins, suggesting its potential as an effective inhibitor.
The bromine atom on the phenyl ring is particularly noteworthy, as it can serve as a handle for further chemical modifications. For example, cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be utilized to introduce additional functional groups or to extend the molecular framework. This flexibility allows chemists to tailor the properties of the compound to meet specific biological requirements.
In addition to its synthetic utility, 2-(4-Bromophenyl)-2-[(prop-2-yn-1-y l)amino]acetamide has been investigated for its potential role in addressing neurological disorders. Emerging research suggests that modulating certain protein interactions may offer new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with protein targets while maintaining good pharmacokinetic properties makes it an intriguing candidate for further development.
The propargyl group also opens up possibilities for bioconjugation strategies, where the compound can be linked to other biomolecules such as peptides or nucleotides. This approach has been successfully employed in targeted drug delivery systems, where the propargyl group serves as a site for attachment via click chemistry reactions. Such conjugates could enhance the specificity and efficacy of therapeutic agents by delivering them directly to sites of disease activity.
Evaluation of CAS No. 1869540-09-9 has also involved assessing its metabolic stability and potential toxicity profiles. These studies are crucial for determining whether the compound can be safely administered in vivo and for identifying any potential side effects. Preliminary data suggest that under controlled conditions, this compound exhibits acceptable levels of toxicity while maintaining strong binding affinity for its intended targets.
The acetamide functionality contributes to water solubility, which is an important consideration for oral or injectable formulations. Solubility impacts not only bioavailability but also formulation complexity and cost-effectiveness. By optimizing solubility through structural modifications, researchers aim to enhance therapeutic outcomes while minimizing adverse effects.
Future directions for research on CAS No 1869540 09 9 include exploring its role in combination therapies. Many diseases are complex and multifactorial, often requiring multiple drugs to achieve optimal treatment outcomes. By developing compounds that can act synergistically with existing therapies, researchers hope to improve patient responses and reduce resistance mechanisms.
In conclusion, 1869540 09 9 represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities。 Its combination of functional groups offers versatility in synthetic chemistry, making it valuable for drug discovery efforts aimed at addressing various diseases。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics。
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